2-((5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-2-ethyl-2-methylimidazol-4-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrCl2N3OS/c1-3-20(2)25-18(12-4-6-13(21)7-5-12)19(26-20)28-11-17(27)24-14-8-9-15(22)16(23)10-14/h4-10H,3,11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXNIDJAARTZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrCl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 444.4 g/mol. The structure features an imidazole ring, a sulfanyl group, and an acetamide moiety, which contribute to its biological activity. The presence of bromophenyl and dichlorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets .
Biological Activity Overview
Preliminary studies suggest that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties. The imidazole ring is known for its role in various antimicrobial agents.
- Cytotoxic Effects : Compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines. The presence of the dichlorophenyl group may enhance these effects due to increased electron-withdrawing capacity .
- Anticancer Properties : Research indicates that compounds containing imidazole and thiazole rings are effective against various cancer types. The unique combination of functional groups in this compound could lead to promising anticancer activity .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that specific structural features are crucial for enhancing biological activity:
| Structural Feature | Activity Impact |
|---|---|
| Imidazole Ring | Essential for antimicrobial and anticancer activity |
| Sulfanyl Group | Increases reactivity and potential target interactions |
| Bromophenyl Group | Enhances lipophilicity and cellular uptake |
| Dichlorophenyl Group | Improves cytotoxicity through electron-withdrawing effects |
The combination of these features suggests that modifications to the structure could optimize the compound's efficacy against specific targets .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds. For instance:
- Synthesis of Thiazole Derivatives : Researchers synthesized various thiazole derivatives incorporating imidazole rings, which showed significant cytotoxicity against several cancer cell lines, with IC50 values below that of standard treatments like doxorubicin .
- In Silico Studies : Computational modeling has been employed to predict the binding interactions of similar compounds with target proteins involved in cancer progression. These studies indicated that hydrophobic interactions play a significant role in binding affinity, further supporting the design of more potent derivatives .
- Antimicrobial Testing : A series of phenylthiazole derivatives were tested for antimicrobial activity, demonstrating effectiveness comparable to established antibiotics. This emphasizes the potential for developing new antimicrobial agents based on the structural framework of this compound .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (hereafter Compound A ), a simpler acetamide derivative reported in the provided evidence . Key structural differences include:
Key Implications :
Bioactivity : The imidazole-thioether scaffold in the target compound may enhance binding to metal-containing enzymes (e.g., cytochrome P450) or redox-active targets compared to Compound A’s simpler acetamide structure.
Steric Hindrance : The ethyl/methyl groups on the imidazole ring increase steric bulk, which could reduce conformational flexibility but improve metabolic stability relative to Compound A.
Crystallographic and Physicochemical Properties
- Compound A : Exhibits a dihedral angle of 66.4° between aromatic rings, with N–H⋯O hydrogen bonds and weak C–H⋯F interactions stabilizing the crystal lattice .
- Target Compound : The imidazole ring and thioether group are expected to alter molecular conformation significantly:
- The bulky imidazole substituents may increase torsional strain, leading to larger dihedral angles between aromatic systems.
- The thioether’s polarizability could promote S⋯π or C–H⋯S interactions, distinct from Compound A’s C–H⋯O/F networks.
- Higher molecular weight (due to imidazole and Cl substituents) may reduce solubility compared to Compound A.
Hypothetical Pharmacological Comparison
While biological data for the target compound are unavailable, structural analogs suggest:
- Antimicrobial Potential: Compound A’s benzylpenicillin-like structure implies β-lactamase inhibition; the target compound’s imidazole-thioether motif may broaden activity against resistant strains.
- Toxicity Profile : The dichlorophenyl group may increase hepatotoxicity risk compared to Compound A’s difluorophenyl system, necessitating further ADMET studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
